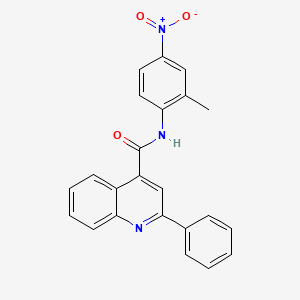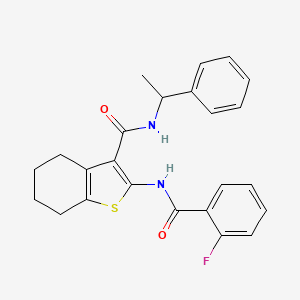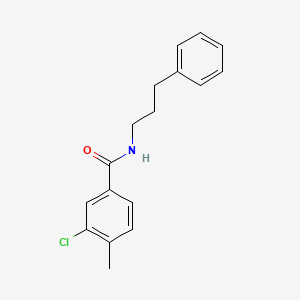
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group and a carboxamide moiety. The presence of nitro and methyl groups on the phenyl ring further adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 2-methyl-4-nitroaniline under acidic conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize reaction conditions, reduce waste, and improve overall efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Reduction: 2-amino-4-methylphenyl-2-phenylquinoline-4-carboxamide.
Oxidation: Quinoline N-oxides.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the quinoline core, which is a common motif in many pharmaceuticals, suggests that it may interact with biological targets in a beneficial manner.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cells. These combined effects contribute to its potential as an anti-cancer agent.
Comparaison Avec Des Composés Similaires
- N-(2-methyl-4-nitrophenyl)acetamide
- N-(4-nitrophenyl)acetamide
- 2-phenylquinoline-4-carboxamide
Comparison: Compared to these similar compounds, N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups The presence of both the quinoline core and the nitro-substituted phenyl ring provides a distinct set of chemical and biological properties
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-15-13-17(26(28)29)11-12-20(15)25-23(27)19-14-22(16-7-3-2-4-8-16)24-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVQCXESUWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-Dimethyl-7-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1-phenylpyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)

![[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione](/img/structure/B5139688.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B5139693.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)
![2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B5139703.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine](/img/structure/B5139753.png)
![Ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride](/img/structure/B5139756.png)

![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B5139767.png)
